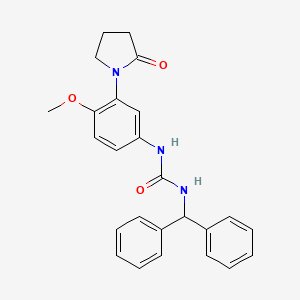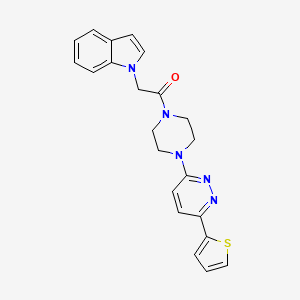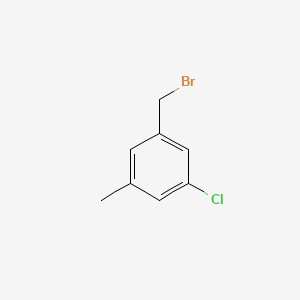![molecular formula C12H13F2NO4 B2611391 N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide CAS No. 2418693-92-0](/img/structure/B2611391.png)
N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMOG is a hypoxia-mimetic agent that can induce hypoxia-like responses in cells, making it a valuable tool for studying the effects of hypoxia on various biological processes.
Mechanism of Action
N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide exerts its hypoxia-mimetic effects by inhibiting the activity of prolyl hydroxylase enzymes (PHDs), which are responsible for the degradation of HIF. By inhibiting PHD activity, this compound stabilizes HIF, leading to the upregulation of genes involved in hypoxia response pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. It has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects in models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide in lab experiments is its ability to induce hypoxia-like responses in cells without the need for low oxygen conditions. This allows researchers to study the effects of hypoxia on various biological processes in a controlled environment. However, one limitation of using this compound is that its effects may not fully replicate the effects of true hypoxia, as it only mimics some aspects of the hypoxic response.
Future Directions
There are several future directions for research involving N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide. One area of interest is the development of new hypoxia-mimetic agents that may have improved efficacy and specificity compared to this compound. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in a range of diseases.
Synthesis Methods
N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-(Difluoromethoxy)-4-methoxybenzaldehyde with ethyl oxalyl chloride, followed by the reaction of the resulting product with methylamine. The final step involves the reaction of the intermediate product with epichlorohydrin to yield this compound.
Scientific Research Applications
N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide has been extensively used in scientific research to study the effects of hypoxia on various biological processes. It has been shown to induce hypoxia-like responses in cells, such as the upregulation of hypoxia-inducible factor (HIF) and the activation of downstream signaling pathways. This makes this compound a valuable tool for studying the role of hypoxia in diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO4/c1-17-8-3-2-7(4-9(8)19-12(13)14)5-15-11(16)10-6-18-10/h2-4,10,12H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPHXORKPQTJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CO2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2611311.png)



![1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2611317.png)
![5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2611318.png)



![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2611324.png)

